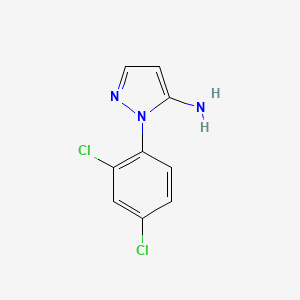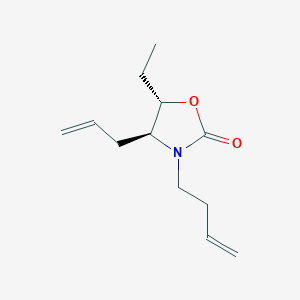
(4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Allyl and Butenyl Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides or through cross-coupling reactions such as the Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The allyl and butenyl groups can be oxidized to form epoxides or diols.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The allyl and butenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent due to its chiral nature and biological activities.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-methyloxazolidin-2-one: Similar structure but with a methyl group instead of an ethyl group.
(4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-propyloxazolidin-2-one: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
(4S,5S)-4-Allyl-3-(but-3-en-1-yl)-5-ethyloxazolidin-2-one is unique due to its specific chiral centers and the presence of both allyl and butenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C12H19NO2 |
|---|---|
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
(4S,5S)-3-but-3-enyl-5-ethyl-4-prop-2-enyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H19NO2/c1-4-7-9-13-10(8-5-2)11(6-3)15-12(13)14/h4-5,10-11H,1-2,6-9H2,3H3/t10-,11-/m0/s1 |
InChI-Schlüssel |
FTWVGAWHNDRJJS-QWRGUYRKSA-N |
Isomerische SMILES |
CC[C@H]1[C@@H](N(C(=O)O1)CCC=C)CC=C |
Kanonische SMILES |
CCC1C(N(C(=O)O1)CCC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


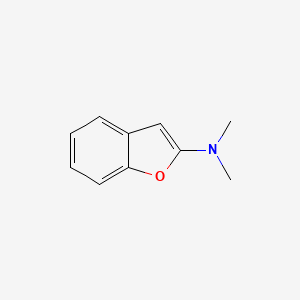
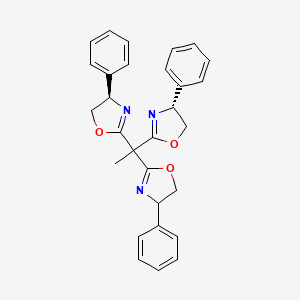
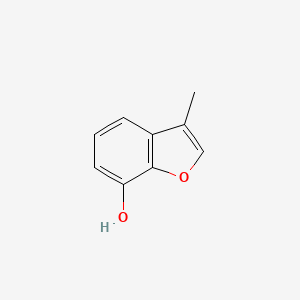
![N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B12880527.png)
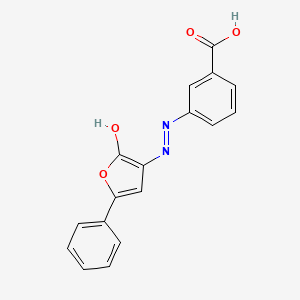
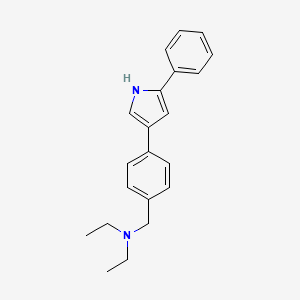
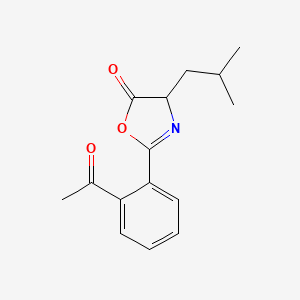
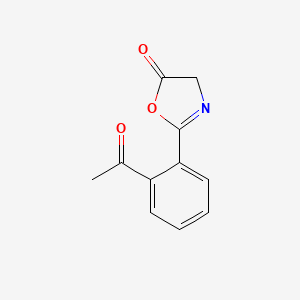
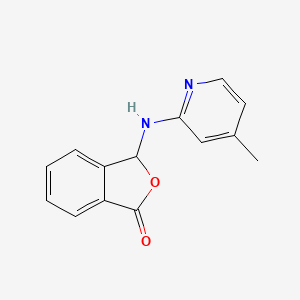
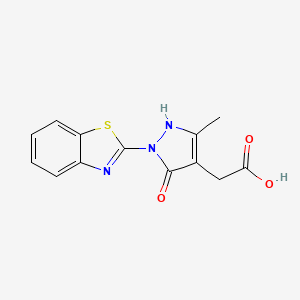
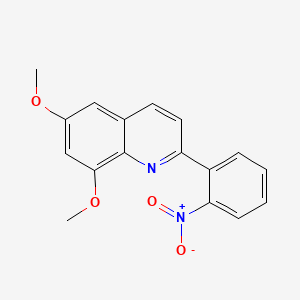
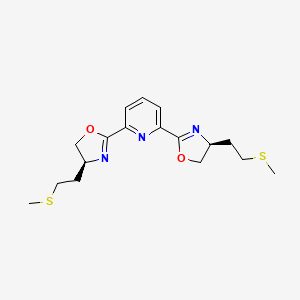
![2,5-Diphenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12880611.png)
